molecular formula C15H17BrN2O2S B13649706 Methyl 4-bromo-2-(4-butylphenylamino)thiazole-5-carboxylate

Methyl 4-bromo-2-(4-butylphenylamino)thiazole-5-carboxylate

Cat. No.: B13649706
M. Wt: 369.3 g/mol
InChI Key: ZZJCOMKBQCZUDR-UHFFFAOYSA-N
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Description

Methyl 4-bromo-2-(4-butylphenyl)thiazole-5-carboxylate is a synthetic organic compound belonging to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-bromo-2-(4-butylphenyl)thiazole-5-carboxylate typically involves the following steps:

Industrial Production Methods

Industrial production of Methyl 4-bromo-2-(4-butylphenyl)thiazole-5-carboxylate follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-bromo-2-(4-butylphenyl)thiazole-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of Methyl 4-bromo-2-(4-butylphenyl)thiazole-5-carboxylate involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Methyl 4-bromo-2-(4-butylphenyl)thiazole-5-carboxylate can be compared with other thiazole derivatives:

Conclusion

Methyl 4-bromo-2-(4-butylphenyl)thiazole-5-carboxylate is a versatile compound with significant potential in various scientific and industrial applications. Its unique structure allows it to participate in diverse chemical reactions and interact with specific molecular targets, making it a valuable tool in research and development.

Properties

Molecular Formula

C15H17BrN2O2S

Molecular Weight

369.3 g/mol

IUPAC Name

methyl 4-bromo-2-(4-butylanilino)-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C15H17BrN2O2S/c1-3-4-5-10-6-8-11(9-7-10)17-15-18-13(16)12(21-15)14(19)20-2/h6-9H,3-5H2,1-2H3,(H,17,18)

InChI Key

ZZJCOMKBQCZUDR-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC=C(C=C1)NC2=NC(=C(S2)C(=O)OC)Br

Origin of Product

United States

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